2-Benzothiazolesulfenamide

Descripción general

Descripción

2-Benzothiazolesulfenamide, also known as N,N-dicyclohexyl-2-benzothiazolesulfenamide, is a white powder at room temperature . It is used as an accelerator in the production of natural or synthetic rubber .

Molecular Structure Analysis

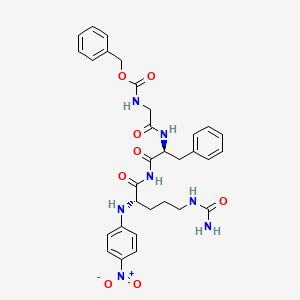

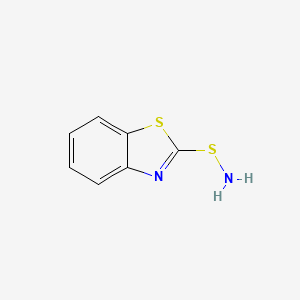

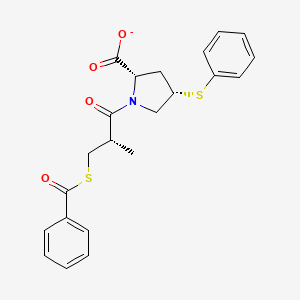

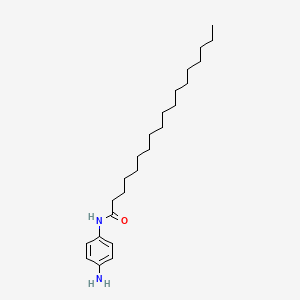

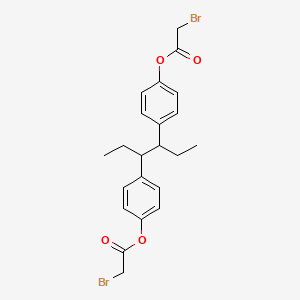

The molecular formula of 2-Benzothiazolesulfenamide is C7H6N2S2 . The InChI representation of the molecule is InChI=1S/C7H6N2S2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2 . The Canonical SMILES representation is C1=CC=C2C(=C1)N=C(S2)SN .Physical And Chemical Properties Analysis

2-Benzothiazolesulfenamide is a white powder at room temperature . It has a molecular weight of 182.3 g/mol . It is slightly soluble in water . Its density is 1.2 g/cm³ at 20°C . It decomposes at 300°C (572°F) . Its melting point is between 90 - 102°C (194 - 215°F) .Aplicaciones Científicas De Investigación

Rubber Vulcanization

2-Benzothiazolesulfenamide is widely used in the vulcanization of rubber . It acts as an accelerator in the curing process, enhancing the physical and chemical properties of the vulcanizates . The use of 2-Benzothiazolesulfenamide results in vulcanizates with improved mechanical properties and better retention of these properties after aging .

Nitrosamine Free Curing

2-Benzothiazolesulfenamide is a nitrosamine-free accelerator, which makes it a safer alternative to other accelerators that generate nitrosamines during the mixing, vulcanization, and storage of rubber articles . Nitrosamines are known to be carcinogenic, and thus, the use of 2-Benzothiazolesulfenamide can help reduce the health risks associated with rubber production .

Binary Accelerator Systems

2-Benzothiazolesulfenamide can be used in binary accelerator systems, which provide better physical and chemical properties to the vulcanizates . These systems also show a reduction in optimum cure time, suggesting a nucleophilic reaction mechanism in the vulcanization reactions .

Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

2-Benzothiazolesulfenamide can be used in the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . These compounds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more .

Non-Regulated Accelerator

2-Benzothiazolesulfenamide can be used as a non-regulated accelerator in the preparation of safe natural rubber vulcanizates . The vulcanizates prepared using non-regulated nitrosamine generating accelerators are reported as noncarcinogenic .

Cure Modification

2-Benzothiazolesulfenamide can be used for cure modification of natural rubber containing benzothiazole accelerators . This can lead to improved cure characteristics and mechanical properties of the vulcanizates .

Safety And Hazards

When handling 2-Benzothiazolesulfenamide, it is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak . This material is stable under normal conditions of use . Prevent contact with oxidizing agents . Heating to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides .

Propiedades

IUPAC Name |

S-(1,3-benzothiazol-2-yl)thiohydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNLWUFFWOYKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182292 | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzothiazolesulfenamide | |

CAS RN |

2801-21-0 | |

| Record name | 2-Benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2801-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]-N-(4-methylphenyl)glycine](/img/structure/B1220567.png)

![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)